molecular formula C13H22N2O3 B2922431 (R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-02-0

(R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2922431
CAS No.: 1286207-02-0
M. Wt: 254.33
InChI Key: FLELTYIKYDOJJD-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core with an (R)-configured stereocenter. The compound is distinguished by its cyclopropanecarbonyl substituent, which introduces unique steric and electronic properties. This moiety is critical in modulating reactivity, solubility, and biological interactions.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLELTYIKYDOJJD-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is usually introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically affecting the pyrrolidine ring or the cyclopropane ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate depends on its specific application

Biological Activity

(R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate, a compound with the CAS number 1286207-02-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

The molecular formula of (R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is C13H22N2O3, with a molecular weight of 254.33 g/mol. The compound is characterized as a white solid and is primarily used in research and development settings .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its inhibitory effects on specific enzymes and its cytotoxicity profiles against different cell lines.

Enzyme Inhibition

One of the primary areas of research involves the compound's role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including regulation of metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3β are being investigated for their therapeutic potential in treating conditions such as Alzheimer's disease and diabetes.

In vitro studies have shown that certain derivatives of this compound exhibit significant inhibitory activity against GSK-3β. For instance, compounds structurally related to (R)-tert-butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate demonstrated IC50 values that indicate potent inhibition in cellular assays .

Cytotoxicity Studies

The cytotoxic effects of (R)-tert-butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate have been evaluated using various cancer cell lines. Notably, the compound was tested against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and neuroblastoma (SH-SY5Y) cell lines. Results indicated minimal cytotoxicity at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • GSK-3β Inhibition : A study demonstrated that derivatives with specific substituents showed enhanced potency against GSK-3β compared to their parent compounds. The introduction of certain functional groups was crucial for maintaining metabolic stability while improving inhibitory effects .
  • Neuroprotective Effects : In neuronal SH-SY5Y cells, (R)-tert-butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate exhibited neuroprotective properties against oxidative stress induced by hydrogen peroxide. This was assessed through viability assays where treated cells showed significantly reduced toxicity compared to untreated controls .

Table 1: Summary of Biological Activity

Activity TypeTargetIC50 Value (µM)Cell Lines TestedObservations
Enzyme InhibitionGSK-3βVariesN/APotent inhibition observed
CytotoxicityVarious Cancer Cells>10MCF-7, HepG2, SH-SY5YMinimal cytotoxic effects
NeuroprotectionNeuronal CellsN/ASH-SY5YProtective against oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between (R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate and related compounds:

Compound Name Substituent Molecular Weight (g/mol) Key Features Applications
(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 4-Bromobenzyl 355.28 Bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) . Intermediate in pharmaceutical synthesis .
(R)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate 2-Methoxybenzyl Not specified Methoxy group enhances electron density; may improve solubility . Ligand design for receptor targeting .
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate Cyclobutyl 240.34 Compact cycloalkane increases lipophilicity . Probing steric effects in catalysis .
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl-4-yl and hydroxyl Not specified Bulky aromatic system; hydroxyl group adds polarity . Potential CNS drug candidate .

Key Structural Insights:

  • Cyclopropanecarbonyl vs.
  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxybenzyl substituent (electron-donating) may improve solubility but reduce oxidative stability relative to the electron-withdrawing cyclopropanecarbonyl group .
  • Lipophilicity Trends: The cyclobutyl analog’s lower molecular weight and nonpolar nature suggest higher membrane permeability than the biphenyl derivative, which has a larger aromatic system .

Physicochemical Properties

  • Purity: The 4-bromobenzyl compound is available at 95% purity, typical for research-grade intermediates . Higher purity grades may be required for pharmacological studies.
  • Storage: Fluorochem-branded analogs (e.g., 4-bromobenzyl) recommend long-term storage under inert conditions, indicating sensitivity to moisture or oxidation .

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